Cas no 851716-42-2 (ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate)
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- MLS000720263
- 851716-42-2
- UPCMLD0ENAT5631724:001
- SMR000236177
- AKOS001304422
- HMS2558M15
- AKOS016882215
- Z57514691
- F0619-0191
- ethyl 4-methyl-4''-nitro-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate
- CHEMBL1348419
-
- Inchi: 1S/C22H21NO5/c1-3-28-22(25)21-19(16-8-10-18(11-9-16)23(26)27)12-17(13-20(21)24)15-6-4-14(2)5-7-15/h4-11,13,19,21H,3,12H2,1-2H3
- InChI Key: GEMSDVYZWVGUAM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C=C(C2C=CC(C)=CC=2)CC1C1C=CC(=CC=1)[N+](=O)[O-])=O)=O
Computed Properties
- Exact Mass: 379.14197277g/mol
- Monoisotopic Mass: 379.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 89.2Ų
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0619-0191-2μmol |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-5μmol |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-10μmol |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-20μmol |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-1mg |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-2mg |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-3mg |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-4mg |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-5mg |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0619-0191-10mg |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
851716-42-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Comprehensive Analysis of Ethyl 4-(4-Methylphenyl)-6-(4-Nitrophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate (CAS 851716-42-2)
Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate (CAS 851716-42-2) is a synthetic organic compound with a unique cyclohexene core structure. This compound has garnered significant attention in pharmaceutical and materials science research due to its versatile chemical properties. The presence of both 4-methylphenyl and 4-nitrophenyl substituents contributes to its potential applications in drug discovery and advanced material synthesis.
In recent years, researchers have explored the role of ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate in the development of novel bioactive molecules. Its structural features make it a promising candidate for modulating biological pathways, particularly in inflammation and metabolic disorders. The compound's 2-oxocyclohex-3-ene moiety is of particular interest, as it resembles key intermediates in natural product synthesis.
The growing demand for specialized organic compounds like CAS 851716-42-2 reflects broader trends in chemical research. Scientists are increasingly focusing on compounds that combine aromatic systems with functionalized cyclohexene rings, as these structures often exhibit unique electronic and steric properties. This compound's ethyl carboxylate group enhances its solubility in organic solvents, making it particularly valuable for solution-phase chemistry applications.
From a synthetic chemistry perspective, ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate represents an interesting case study in regioselective functionalization. The compound's structure raises important questions about the steric and electronic effects of its substituents, topics that are frequently searched in academic databases and chemical forums. Researchers often investigate how the 4-nitrophenyl group influences the compound's reactivity compared to other aromatic systems.
In materials science applications, derivatives of CAS 851716-42-2 have shown potential in organic electronic devices. The conjugated system formed by the cyclohex-3-ene-1-carboxylate core and its aromatic substituents may contribute to interesting photophysical properties. This aligns with current research trends in developing new organic semiconductors and luminescent materials.
The stability and storage requirements of ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate are common topics of inquiry among researchers. Proper handling typically involves protection from light and moisture, with recommended storage at controlled temperatures. These practical considerations are crucial for maintaining the compound's integrity in research settings.
Analytical characterization of 851716-42-2 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC. The compound's distinct spectral features, particularly those arising from the 2-oxocyclohex-3-ene system, provide valuable structural information. These analytical aspects are frequently discussed in chemical literature and online research communities.
Recent patent literature reveals growing interest in applications of ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate derivatives. Several filings describe its use as a building block for more complex molecular architectures. This reflects the compound's versatility in medicinal chemistry and materials development pipelines.
Environmental and safety considerations for CAS 851716-42-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper ventilation and personal protective equipment are recommended during handling. These safety aspects are commonly addressed in technical data sheets and research protocols.
The synthesis of ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic transformations. Key steps often include the formation of the cyclohexene ring through condensation reactions, followed by selective functionalization. These synthetic routes are of particular interest to organic chemists developing new methodologies.
In the context of green chemistry, researchers are exploring more sustainable approaches to producing compounds like 851716-42-2. This includes investigating catalytic methods and alternative solvents that reduce environmental impact while maintaining yield and purity. Such developments align with current priorities in chemical manufacturing.
The commercial availability of ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has increased in recent years, reflecting growing research demand. Suppliers typically offer the compound in various purity grades suitable for different applications, from preliminary screening to advanced material studies.
Future research directions for CAS 851716-42-2 may include exploration of its biological activity profile and further derivatization to enhance specific properties. The compound's structural features suggest potential for creating diverse analogs with tailored characteristics for specialized applications.
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